4-oxo-1H-quinazoline-8-carbonitrile

Physicochemical profiling Drug-likeness Fragment-based drug design

4-Oxo-1H-quinazoline-8-carbonitrile (CAS 663194-04-5, also referred to as 4-hydroxyquinazoline-8-carbonitrile or 4-oxo-3H-quinazoline-8-carbonitrile) is a heterocyclic building block belonging to the 4-quinazolinone class. It features a quinazoline core with a carbonyl at the 4-position and a nitrile substituent at the 8-position (molecular formula C₉H₅N₃O, molecular weight 171.16 g/mol).

Molecular Formula C9H5N3O
Molecular Weight 171.16 g/mol
Cat. No. B7883684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-1H-quinazoline-8-carbonitrile
Molecular FormulaC9H5N3O
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=O)N=CN2)C#N
InChIInChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13)
InChIKeyBUQABABXGUUNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-1H-quinazoline-8-carbonitrile: Structural Identity, Physicochemical Profile, and Procurement Baseline


4-Oxo-1H-quinazoline-8-carbonitrile (CAS 663194-04-5, also referred to as 4-hydroxyquinazoline-8-carbonitrile or 4-oxo-3H-quinazoline-8-carbonitrile) is a heterocyclic building block belonging to the 4-quinazolinone class. It features a quinazoline core with a carbonyl at the 4-position and a nitrile substituent at the 8-position (molecular formula C₉H₅N₃O, molecular weight 171.16 g/mol). Computed physicochemical properties include an XLogP3-AA of 0.4, a topological polar surface area (TPSA) of 65.3 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors at purities typically ≥95%, making it an accessible scaffold for medicinal chemistry and chemical biology applications.

Procurement Risk: Why 4-Oxo-1H-quinazoline-8-carbonitrile Cannot Be Casually Substituted by Other Quinazoline-8-carbonitriles or Regioisomers


While several quinazoline-8-carbonitrile derivatives share a superficial scaffold similarity, key physicochemical and metabolic properties diverge sufficiently to preclude indiscriminate substitution in research or development settings. The parent quinazoline-8-carbonitrile (lacking the 4-oxo group) exhibits a substantially higher computed lipophilicity (XLogP3-AA 1.3 vs. 0.4) and a lower TPSA (49.6 vs. 65.3 Ų), directly impacting solubility, permeability, and protein binding profiles [1][2]. The regioisomeric 4-oxo-6-carbonitrile analog shares identical formula weight and computed XLogP3, but the positional shift of the electron-withdrawing cyano group alters molecular electrostatic potential and reactivity, potentially leading to divergent biological target engagement [3]. Furthermore, class-level metabolic evidence indicates that the 4-oxo oxidation state markedly influences susceptibility to aldehyde oxidase (AO)-mediated metabolism, a key clearance pathway for quinazoline scaffolds [4]. These factors collectively make simple analog substitution a high-risk decision for projects requiring reproducible pharmacological or pharmacokinetic outcomes.

Head-to-Head Comparative Data: Quantifying the Differentiation of 4-Oxo-1H-quinazoline-8-carbonitrile


Lipophilicity and Polar Surface Area Differential vs. Parent Quinazoline-8-carbonitrile

The presence of the 4-oxo group in 4-oxo-1H-quinazoline-8-carbonitrile substantially reduces computed lipophilicity (XLogP3-AA 0.4) relative to the parent quinazoline-8-carbonitrile scaffold (XLogP3-AA 1.3) and increases TPSA from 49.6 Ų to 65.3 Ų [1][2]. The target compound also introduces one hydrogen bond donor (vs. zero in the parent), enhancing aqueous solubility potential.

Physicochemical profiling Drug-likeness Fragment-based drug design

Regioisomeric Cyano Positioning: 8-CN vs. 6-CN Electronic and Steric Differentiation

Although 4-oxo-1H-quinazoline-8-carbonitrile and its 6-cyano regioisomer (4-oxo-1,4-dihydroquinazoline-6-carbonitrile, CAS 117297-41-3) share identical molecular formula (C₉H₅N₃O), molecular weight (171.16 g/mol), XLogP3-AA (0.4), and TPSA (65.3 Ų) [1][2], the positional shift of the electron-withdrawing nitrile group from C8 to C6 alters the molecular electrostatic potential distribution across the quinazoline ring. This positional isomerism can lead to divergent binding affinities for biological targets with specific hydrogen-bonding or π-stacking requirements at the 8-position versus the 6-position.

Regioisomerism Structure–activity relationship (SAR) Medicinal chemistry

Aldehyde Oxidase Metabolic Susceptibility: 4-Oxo vs. Non-Oxidized Quinazoline Scaffolds

A systematic study of 35 substituted quinazolines with human liver aldehyde oxidase (AO) demonstrated that unsubstituted quinazolines are oxidized to their 4-oxo metabolites and generally exhibit the highest oxidation rates [1]. Since 4-oxo-1H-quinazoline-8-carbonitrile already exists in the 4-oxo oxidation state, it bypasses the primary AO-mediated oxidation step that constitutes a major clearance route for non-oxidized quinazoline analogs such as quinazoline-8-carbonitrile. This implies differential metabolic stability between the 4-oxo compound and its non-oxidized counterparts, although direct comparative intrinsic clearance data for this specific compound pair are not available in the public domain.

Drug metabolism Aldehyde oxidase Metabolic stability Pharmacokinetics

Commercial Availability and Purity Benchmarking vs. Specialized Quinazoline Analogs

4-Oxo-1H-quinazoline-8-carbonitrile (CAS 663194-04-5) is commercially stocked by multiple reputable vendors including Calpaclab (95%+ purity), CymitQuimica, Fluorochem, Apollo Scientific, and VWR [1]. In contrast, closely related analogs such as 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile (CAS 1150617-69-8) are available from fewer suppliers, often with longer lead times, while the parent quinazoline-8-carbonitrile (CAS 1231761-05-9) is listed by fewer commercial sources with limited stock. This multi-vendor availability ensures competitive pricing, reliable supply continuity, and documented purity specifications (typically ≥95%) suitable for reproducible research.

Chemical procurement Building block sourcing Purity specification

High-Value Application Scenarios for 4-Oxo-1H-quinazoline-8-carbonitrile Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Polar, Hydrogen-Bond-Capable Quinazoline Core

With an XLogP3-AA of 0.4 and TPSA of 65.3 Ų, 4-oxo-1H-quinazoline-8-carbonitrile occupies a favorable fragment-like physicochemical space that the more lipophilic parent quinazoline-8-carbonitrile (XLogP3-AA 1.3, TPSA 49.6 Ų) does not [1]. Its single hydrogen bond donor and three acceptors make it well-suited for fragment libraries targeting polar binding pockets, where solubility and ligand efficiency are paramount.

Aldehyde Oxidase Metabolism Studies and Metabolically Stable Probe Design

As a compound already at the 4-oxo oxidation state, this scaffold can serve as a reference standard or starting point for designing quinazoline probes intended to resist aldehyde oxidase-mediated metabolism, a known clearance liability for non-oxidized quinazolines. Researchers studying species-specific AO differences can use this compound to establish baseline metabolic stability in human, rabbit, guinea pig, and baboon liver preparations [2].

Kinase Inhibitor Library Synthesis with Defined Regioisomeric Identity

The unambiguous 8-cyano substitution pattern provides a structurally defined handle for derivatization at other positions on the quinazoline ring. For SAR campaigns targeting kinases where the cyano position critically influences hinge-region binding, the verified regioisomeric identity of this building block eliminates the risk of isomeric contamination that could compromise screening data quality [3].

Multi-Vendor Procurement for High-Throughput Chemistry and Scale-Up

The compound's availability from multiple commercial vendors at ≥95% purity provides supply chain resilience for high-throughput parallel synthesis or scale-up efforts. This reduces dependency on single-source suppliers and ensures batch-to-batch consistency, a critical factor for reproducible biological assay results [4].

Quote Request

Request a Quote for 4-oxo-1H-quinazoline-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.